molecular formula C19H19N5O3S B2745882 2-(benzo[d]oxazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 2034371-00-9

2-(benzo[d]oxazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

Cat. No.: B2745882
CAS No.: 2034371-00-9
M. Wt: 397.45
InChI Key: CQYZRPJOEFQKTL-UHFFFAOYSA-N
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Description

2-(benzo[d]oxazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a complex organic compound characterized by a combination of heterocyclic rings. This structure gives it unique chemical properties, allowing it to participate in a variety of reactions and making it a valuable compound in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzo[d]oxazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone typically involves the coupling of the benzo[d]oxazole and morpholino-pyrrolo[3,4-d]pyrimidin moieties. Standard organic synthesis techniques such as nucleophilic substitution, cyclization, and protection-deprotection strategies are employed. Conditions often require catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production might scale up these synthesis methods, utilizing continuous flow reactors and optimization of reaction conditions for large-scale yield. Automation and precise control of reaction parameters are crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various reactions, including oxidation, reduction, and substitution. Its heterocyclic nature allows it to act as a versatile intermediate in organic synthesis.

Common Reagents and Conditions: Typical reagents used include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Conditions vary widely but often require inert atmospheres and controlled temperatures.

Major Products Formed: Reactions involving this compound can produce a range of derivatives, depending on the specific substituents and conditions used. These products often retain the core heterocyclic structure but may exhibit different chemical and physical properties.

Scientific Research Applications

2-(benzo[d]oxazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone finds applications across several fields:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Explored for its potential interactions with biological macromolecules.

  • Medicine: Investigated for potential therapeutic properties, including as a lead compound in drug development.

  • Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, often enzymes or receptors. The benzo[d]oxazole and pyrrolo[3,4-d]pyrimidin rings can facilitate binding to these targets, influencing biological pathways. Detailed studies on its mode of action can reveal insights into its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar compounds include other heterocyclic derivatives with benzo[d]oxazole or pyrrolo[3,4-d]pyrimidin frameworks. These compounds share some chemical properties but differ in specific substituent effects, reactivity, and biological activity. The unique combination of these two moieties in 2-(benzo[d]oxazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone sets it apart, providing distinct advantages in its applications.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c25-17(12-28-19-22-14-3-1-2-4-16(14)27-19)24-10-13-9-20-18(21-15(13)11-24)23-5-7-26-8-6-23/h1-4,9H,5-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYZRPJOEFQKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CSC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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